molecular formula C16H16N2O3 B11525451 N-(2-(2-Furyl)-1-((methylamino)carbonyl)vinyl)-4-methylbenzamide

N-(2-(2-Furyl)-1-((methylamino)carbonyl)vinyl)-4-methylbenzamide

Cat. No.: B11525451
M. Wt: 284.31 g/mol
InChI Key: QZMMJQRQKDAZKQ-GXDHUFHOSA-N
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Description

N-(2-(2-Furyl)-1-((methylamino)carbonyl)vinyl)-4-methylbenzamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a vinyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-Furyl)-1-((methylamino)carbonyl)vinyl)-4-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Furan Ring: Starting with a suitable precursor, such as furfural, the furan ring is formed through cyclization reactions.

    Vinyl Group Introduction: The vinyl group is introduced via a Wittig reaction, where an aldehyde reacts with a phosphonium ylide to form the vinyl intermediate.

    Amide Formation: The final step involves the formation of the benzamide moiety through a condensation reaction between the vinyl intermediate and 4-methylbenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-Furyl)-1-((methylamino)carbonyl)vinyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The vinyl group can be reduced to form saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Halogenating agents like bromine (Br₂) or nucleophiles such as amines can be used under appropriate conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Saturated derivatives of the original compound.

    Substitution: Halogenated or aminated derivatives, depending on the reagents used.

Scientific Research Applications

N-(2-(2-Furyl)-1-((methylamino)carbonyl)vinyl)-4-methylbenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its pharmacological effects, including potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of N-(2-(2-Furyl)-1-((methylamino)carbonyl)vinyl)-4-methylbenzamide involves its interaction with specific molecular targets. The furan ring and benzamide moiety can interact with enzymes or receptors, modulating their activity. The vinyl group may facilitate binding to active sites or influence the compound’s overall reactivity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(2-Furyl)ethyl)-4-methylbenzamide: Similar structure but lacks the vinyl group.

    N-(2-(2-Furyl)-1-((methylamino)carbonyl)vinyl)benzamide: Similar but without the methyl group on the benzamide moiety.

Uniqueness

N-(2-(2-Furyl)-1-((methylamino)carbonyl)vinyl)-4-methylbenzamide is unique due to the combination of its furan ring, vinyl group, and benzamide moiety. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

N-[(E)-1-(furan-2-yl)-3-(methylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide

InChI

InChI=1S/C16H16N2O3/c1-11-5-7-12(8-6-11)15(19)18-14(16(20)17-2)10-13-4-3-9-21-13/h3-10H,1-2H3,(H,17,20)(H,18,19)/b14-10+

InChI Key

QZMMJQRQKDAZKQ-GXDHUFHOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)NC

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NC

Origin of Product

United States

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